REACTION_CXSMILES
|
[H][H].[CH3:3][NH:4][CH3:5].[C:6]1(=O)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.CNC.C1(=O)CCCCC1>O>[CH3:3][N:4]([CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH3:5] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
dimethylamine cyclohexanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC.C1(CCCCC1)=O
|
Name
|
100
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after mixing
|
Type
|
ADDITION
|
Details
|
introduced into the hot fresh gas stream
|
Type
|
CUSTOM
|
Details
|
The laden gas stream was reacted isothermally at 150° C. (+/−2° C.) and 1 bar absolute over the catalyst in a tube reactor
|
Type
|
TEMPERATURE
|
Details
|
cooled condenser
|
Type
|
DISTILLATION
|
Details
|
collected for purification by distillation
|
Name
|
|
Type
|
|
Smiles
|
CN(C)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |